Commercial Purity vs. 6-Amino Analog
The commercial specification for 6-ethylamino-1,3-dimethyluracil (CAS 5770-43-4) is ≥98% purity (HPLC), as listed by major catalog suppliers . In contrast, the closely related synthetic intermediate 6-amino-1,3-dimethyluracil (CAS 6642-31-5) is commonly supplied at a lower minimum purity specification of 95% . This three-percentage-point differential becomes material when the compound serves as a building block in multi-step syntheses where cumulative impurity carry-through affects final active pharmaceutical ingredient (API) yield and impurity profile.
| Evidence Dimension | Commercial Purity Specification (HPLC) |
|---|---|
| Target Compound Data | ≥98% (6-Ethylamino-1,3-dimethyluracil, CAS 5770-43-4) |
| Comparator Or Baseline | ≥95% (6-Amino-1,3-dimethyluracil, CAS 6642-31-5) |
| Quantified Difference | Minimum purity is 3 absolute percentage points higher |
| Conditions | Supplier Certificate of Analysis; HPLC determination |
Why This Matters
Higher minimum purity reduces side-reaction risk in subsequent N-alkylation or cyclocondensation steps that employ this uracil scaffold.
